5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene
Description
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring
Properties
CAS No. |
1784334-32-2 |
|---|---|
Molecular Formula |
C9H9BrF2O2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(difluoromethyl)-2,3-dimethoxybenzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and selectivity towards target molecules . The bromine atom may also participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but contains a pyridine ring instead of a benzene ring.
5-Bromo-1,3-dichloro-2-fluoro-benzene: Contains additional chlorine and fluorine atoms, leading to different chemical properties.
Uniqueness
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
